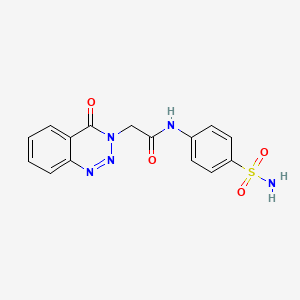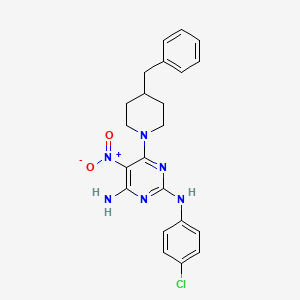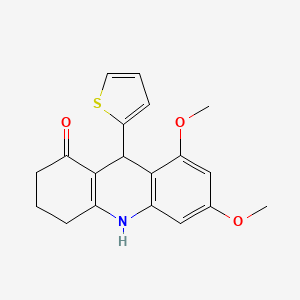![molecular formula C19H23FN2O4 B15153458 2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide is a synthetic organic compound with the molecular formula C19H23FN2O4. It is characterized by the presence of a fluorine atom, a benzamide group, and a trimethoxybenzyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,3,4-trimethoxybenzylamine with an appropriate ethylating agent to form an intermediate compound.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as potassium bifluoride (KHF2) to introduce the fluorine atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the benzamide group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential cardioprotective properties, including anti-ischemic and antiarrhythmic activities.
Biological Research: It is used in studies related to cardiovascular diseases and the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide involves its interaction with multiple molecular targets:
Sodium Channels: It acts as a blocker of Na_v1.5 sodium channels, reducing sodium influx and stabilizing cardiac cell membranes.
Potassium Channels: It inhibits hERG and K_v1.5 potassium channels, prolonging the action potential duration and preventing arrhythmias.
Calcium Channels: The compound blocks Ca_v1 and Ca_v3 calcium channels, reducing calcium influx and exerting anti-ischemic effects.
Sigma1 Receptors: It acts as a ligand for sigma1 receptors, modulating their activity and contributing to its cardioprotective properties.
Vergleich Mit ähnlichen Verbindungen
2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide can be compared with other similar compounds:
N1-benzyl-N2-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}ethane-1,2-diamine: This compound shares a similar structure but lacks the fluorine atom, which may affect its pharmacological properties.
The uniqueness of this compound lies in its fluorine atom, which can enhance its metabolic stability and binding affinity to molecular targets .
Eigenschaften
Molekularformel |
C19H23FN2O4 |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-fluoro-N-[2-[(2,3,4-trimethoxyphenyl)methylamino]ethyl]benzamide |
InChI |
InChI=1S/C19H23FN2O4/c1-24-16-9-8-13(17(25-2)18(16)26-3)12-21-10-11-22-19(23)14-6-4-5-7-15(14)20/h4-9,21H,10-12H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
BKAYPIIRPJYIFJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CNCCNC(=O)C2=CC=CC=C2F)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate](/img/structure/B15153380.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15153421.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)

![3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B15153440.png)
![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B15153447.png)


![1-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153462.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153463.png)
![4-(3,4-Dihydroxyphenyl)-1,2-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B15153471.png)
![5-{[(E)-{2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15153472.png)
